

# An In-depth Technical Guide to Vallesiachotamine

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: Vallesiachotamine

Cat. No.: B1599952

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Vallesiachotamine** is a monoterpene indole alkaloid that has garnered significant interest within the scientific community due to its unique chemical structure and promising biological activities. As a member of the diverse family of indole alkaloids, it is characterized by a complex heterocyclic framework derived from the amino acid tryptophan and a monoterpene unit. This guide provides a comprehensive overview of **Vallesiachotamine**, covering its chemical identity, synthesis, natural occurrence, spectroscopic characterization, biosynthesis, biological activity with a focus on its anticancer properties, and essential safety information.

## Chemical and Physical Properties

A clear understanding of the fundamental chemical and physical properties of **Vallesiachotamine** is crucial for its study and application. The key identifiers and properties are summarized in the table below.

| Property          | Value                                                                                                      | Reference(s) |
|-------------------|------------------------------------------------------------------------------------------------------------|--------------|
| IUPAC Name        | methyl (2S,12bS)-2-[(E)-1-oxobut-2-en-2-yl]-1,2,6,7,12,12b-hexahydroindolo[2,3-a]quinolizine-3-carboxylate | [1]          |
| CAS Number        | 5523-37-5                                                                                                  | [1]          |
| Molecular Formula | C <sub>21</sub> H <sub>22</sub> N <sub>2</sub> O <sub>3</sub>                                              | [1]          |
| Molecular Weight  | 350.4 g/mol                                                                                                | [1]          |
| Appearance        | Powder                                                                                                     |              |
| Solubility        | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone                                       |              |
| Chemical Class    | Monoterpene Indole Alkaloid                                                                                |              |

## Synthesis of Vallesiachotamine

The total synthesis of **Vallesiachotamine** has been successfully achieved, providing a means to access this complex natural product for further biological evaluation and analog development.[2][3][4][5][6] The synthetic strategies often involve the construction of the intricate indolo[2,3-a]quinolizine core, followed by the introduction of the side chain.

## Representative Synthetic Workflow

While a detailed, step-by-step protocol is proprietary to the research groups who have published on its synthesis, a general workflow can be conceptualized as follows:



[Click to download full resolution via product page](#)

A generalized workflow for the total synthesis of **Vallesiachotamine**.

## Natural Occurrence and Isolation

**Vallesiachotamine** is a naturally occurring alkaloid found in several plant species, most notably in the Rubiaceae and Apocynaceae families. It has been isolated from the leaves of *Palicourea rigida* and the seeds of *Strychnos tricalysioides*.<sup>[7][8]</sup>

## General Isolation Protocol from *Palicourea rigida*

The isolation of **Vallesiachotamine** from plant material typically involves extraction and chromatographic purification. The following is a generalized protocol based on common phytochemical practices:

- Extraction:
  - Dried and powdered plant material (e.g., leaves of *Palicourea rigida*) is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period.
  - The resulting crude extract is then concentrated under reduced pressure to yield a residue.
- Acid-Base Partitioning:
  - The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and partitioned with an immiscible organic solvent (e.g., dichloromethane) to remove neutral and weakly basic compounds.
  - The aqueous layer, containing the protonated alkaloids, is then basified (e.g., with  $\text{NH}_4\text{OH}$  to pH 9-10) and re-extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
- Chromatographic Purification:
  - The resulting alkaloid-rich fraction is subjected to column chromatography over silica gel.
  - The column is eluted with a gradient of solvents, typically a mixture of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol).

- Fractions are collected and monitored by thin-layer chromatography (TLC).
- Fractions containing **Vallesiachotamine** are combined and may require further purification by preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

## Spectroscopic Characterization

The structure of **Vallesiachotamine** has been elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

### <sup>13</sup>C-NMR Spectral Data

The <sup>13</sup>C-NMR spectrum of **Vallesiachotamine** displays 21 distinct signals corresponding to its 21 carbon atoms. The chemical shifts provide valuable information about the electronic environment of each carbon atom.

| Carbon Atom | Chemical Shift ( $\delta$ ) ppm | Reference(s) |
|-------------|---------------------------------|--------------|
| 2           | 52.4                            | [9][10]      |
| 3           | 107.7                           | [9][10]      |
| 5           | 42.9                            | [9][10]      |
| 6           | 21.0                            | [9][10]      |
| 7           | 133.2                           | [9][10]      |
| 8           | 127.9                           | [9][10]      |
| 9           | 118.8                           | [9][10]      |
| 10          | 120.1                           | [9][10]      |
| 11          | 122.7                           | [9][10]      |
| 12          | 112.0                           | [9][10]      |
| 13          | 137.9                           | [9][10]      |
| 14          | 35.9                            | [9][10]      |
| 15          | 32.5                            | [9][10]      |
| 16          | 109.9                           | [9][10]      |
| 17          | 156.1                           | [9][10]      |
| 18          | 119.5                           | [9][10]      |
| 19          | 135.7                           | [9][10]      |
| 20          | 45.6                            | [9][10]      |
| 21          | 97.5                            | [9][10]      |
| 22          | 170.6                           | [9][10]      |
| OMe         | 51.5                            |              |

Note: The complete assignment of all carbon signals requires detailed 2D NMR analysis (HSQC, HMBC). The provided data is based on a review of alkaloids from *Psychotria* species.

## <sup>1</sup>H-NMR Spectral Data

A detailed <sup>1</sup>H-NMR spectrum would show signals corresponding to the 22 protons in the molecule. Key expected signals would include those for the aromatic protons of the indole ring, the olefinic protons of the side chain, the methoxy group singlet, and the various aliphatic protons of the quinolizine ring system.<sup>[9][11]</sup>

## Biosynthesis

**Vallesiachotamine** belongs to the monoterpene indole alkaloids, a large and diverse group of natural products biosynthesized from the common precursor strictosidine.<sup>[12][13][14][15][16]</sup> Strictosidine is formed through the Pictet-Spengler condensation of tryptamine (derived from tryptophan) and secologanin (a monoterpene).

## Biosynthetic Pathway from Strictosidine

The biosynthesis of **Vallesiachotamine** from strictosidine involves a series of enzymatic transformations, including deglycosylation and subsequent rearrangements of the strictosidine aglycone.



[Click to download full resolution via product page](#)

The biosynthetic pathway leading to **Vallesiachotamine**.

## Biological Activity and Mechanism of Action

**Vallesiachotamine** has demonstrated significant cytotoxic activity against human melanoma cells.[17] Its mechanism of action involves the induction of cell cycle arrest and apoptosis.

## Effects on Melanoma Cells

- Cytotoxicity: **Vallesiachotamine** exhibits a dose-dependent cytotoxic effect on human melanoma cell lines.
- Cell Cycle Arrest: It induces cell cycle arrest at the G0/G1 phase, thereby inhibiting cell proliferation.<sup>[17]</sup>
- Apoptosis Induction: At higher concentrations, **Vallesiachotamine** triggers programmed cell death (apoptosis) and necrosis.<sup>[17]</sup>

## Apoptosis Signaling Pathway

The induction of apoptosis by **Vallesiachotamine** in melanoma cells is thought to proceed via the intrinsic (mitochondrial) pathway. This is characterized by the involvement of the Bcl-2 family of proteins and the activation of caspases.



[Click to download full resolution via product page](#)

Proposed intrinsic apoptosis pathway induced by **Vallesiachotamine**.

## Safety and Handling

As with any biologically active compound, proper safety precautions should be taken when handling **Vallesiachotamine**. While a specific Material Safety Data Sheet (MSDS) for **Vallesiachotamine** is not readily available, general guidelines for handling similar alkaloids should be followed.<sup>[17][18]</sup>

- Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, a lab coat, and safety glasses.
- Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.
- Storage: Store in a tightly sealed container in a cool, dry place away from light.
- Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

## References

- Soares, P. R. O., de Oliveira, P. L., de Oliveira, C. M. A., Kato, L., & Guillo, L. A. (2012). In vitro antiproliferative effects of the indole alkaloid **vallesiachotamine** on human melanoma cells. *Archives of Pharmacal Research*, 35(3), 565–571.
- Spitzner, D., Zaubitzer, T., Shi, Y. J., & Wenkert, E. (1988). Synthesis of **vallesiachotamine**. *The Journal of Organic Chemistry*, 53(13), 2975–2981.
- Wenkert, E., & Reynolds, G. D. (1973). **Vallesiachotamine** Models.
- Guo, J. (2018). Characterization of the Biosynthetic Pathway for Medicinal Monoterpenoid Indole Alkaloid. University of New Brunswick.
- de Fátima, A., & de Oliveira, V. E. (2011). <sup>1</sup>H and <sup>13</sup>C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from *Aspidosperma* Species. *Molecules*, 16(12), 9885-9905.
- Wenkert, E., Spitzner, D., & Zaubitzer, T. (1984). Total Synthesis of the Indole Alkaloid **Vallesiachotamine**. *Angewandte Chemie International Edition in English*, 23(12), 984-985.
- Facchini, P. J. (2001). Alkaloid biosynthesis in plants: biochemistry, cell biology, molecular regulation, and metabolic engineering applications. *Annual review of plant physiology and plant molecular biology*, 52(1), 29-66.
- Amann, R., Arnold, K., Spitzner, D., Snatzke, G., & Majer, Z. (1996). Reaction of Chiral Nucleophiles with Pyridinium Compounds. Total Synthesis of the Indole Alkaloids (–)-**Isovallesiachotamine** and (+)-**Vallesiachotamine**. *Liebigs Annalen*, 1996(3), 349-355.

- Verpoorte, R., van der Heijden, R., & Moreno, P. R. (1997). Biosynthesis of terpenoid indole alkaloids in *Catharanthus roseus* cells. In *Biotechnology in Agriculture and Forestry* (Vol. 40, pp. 233-255). Springer, Berlin, Heidelberg.
- Djerassi, C., Budzikiewicz, H., Wilson, J. M., Gosset, J., Le Men, J., & Janot, M. M. (1962). Alkaloid Studies. LVI. The Constitution of **Vallesiachotamine**. *Journal of the American Chemical Society*, 84(23), 4544–4552.
- Sigma-Aldrich. (2025).
- PubChem. (n.d.). **Vallesiachotamine**. National Center for Biotechnology Information. Retrieved from [[Link](#)]
- Brown, S., & Leonard, J. (2015). Engineered Production of Strictosidine and Analogs in Yeast. *ACS Synthetic Biology*, 4(7), 764-770.
- Davis, J. T., et al. (2022). Directed Biosynthesis of New to Nature Alkaloids in a Heterologous *Nicotiana benthamiana* Expression Host. *Frontiers in Plant Science*, 13, 895034.
- Duke University. (2025). Safe Handling of Hazardous Drugs.
- Reed, J., & Reed, S. (2022). Biosynthesis of natural and halogenated plant monoterpene indole alkaloids in yeast. *Nature Chemical Biology*, 18(11), 1269-1276.
- Waterman, P. G., & Muhammad, I. (1982). **Vallesiachotamine** and **isovallesiachotamine** from the seeds of *Strychnos tricalysioides*. *Planta Medica*, 45(05), 28-30.
- Chen, J., et al. (2018). Intrinsic apoptosis signaling pathway. (A) Schematic diagram of the...
- Elmore, S. (2007). Apoptosis: A Review of Programmed Cell Death.
- Cell Signaling Technology. (n.d.).
- Bonjoch, J., & Solé, D. (2010). Part I Biomimetic Total Synthesis of Alkaloids. In *Biomimetic Organic Synthesis*. Wiley-VCH.
- Fulda, S., & Debatin, K. M. (2006). Extrinsic versus intrinsic apoptosis pathways in anticancer chemotherapy. *Oncogene*, 25(34), 4798-4811.
- Pistrutto, G., et al. (2016). Signaling Pathways of Apoptosis.
- Movassaghi, M., & Schmidt, M. A. (2024). Total synthesis of complex Pyrroloiminoquinone alkaloids. ACS Spring 2024 - Posters.
- Movassaghi, M., & Schmidt, M. A. (2015). Unified total synthesis of the brevianamide alkaloids enabled by chemical investigations into their biosynthesis.
- Berger, A., et al. (2016). Loganin and secologanin derived tryptamine-iridoid alkaloids from *Palicourea crocea* and *Palicourea padifolia* (Rubiaceae). *Phytochemistry*, 130, 215-223.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Vallesiachotamine | C<sub>21</sub>H<sub>22</sub>N<sub>2</sub>O<sub>3</sub> | CID 5384527 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 3. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 4. [application.wiley-vch.de](https://application.wiley-vch.de) [[application.wiley-vch.de](https://application.wiley-vch.de)]
- 5. Total synthesis of complex Pyrroloiminoquinone alkaloids | Poster Board #1848 - American Chemical Society [[acs.digitellinc.com](https://acs.digitellinc.com)]
- 6. Unified total synthesis of the brevianamide alkaloids enabled by chemical investigations into their biosynthesis - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 7. Vallesiachotamine and isovallesiachotamine from the seeds of *Strychnos tricalysioides* - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 8. Loganin and secologanin derived tryptamine-iridoid alkaloids from *Palicourea crocea* and *Palicourea padifolia* (Rubiaceae) - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 9. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 10. <sup>13</sup>C-NMR Spectral Data of Alkaloids Isolated from Psychotria Species (Rubiaceae) - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 11. [rsc.org](https://rsc.org) [[rsc.org](https://rsc.org)]
- 12. [cjmncpu.com](https://cjmncpu.com) [[cjmncpu.com](https://cjmncpu.com)]
- 13. [pdfs.semanticscholar.org](https://pdfs.semanticscholar.org) [[pdfs.semanticscholar.org](https://pdfs.semanticscholar.org)]
- 14. Engineered Production of Strictosidine and Analogs in Yeast - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 15. Frontiers | Directed Biosynthesis of New to Nature Alkaloids in a Heterologous *Nicotiana benthamiana* Expression Host [[frontiersin.org](https://frontiersin.org)]
- 16. Directed Biosynthesis of New to Nature Alkaloids in a Heterologous *Nicotiana benthamiana* Expression Host - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 17. [sigmaaldrich.com](https://sigmaaldrich.com) [[sigmaaldrich.com](https://sigmaaldrich.com)]

- 18. [safety.duke.edu](https://safety.duke.edu) [[safety.duke.edu](https://safety.duke.edu)]
- To cite this document: BenchChem. [An In-depth Technical Guide to Vallesiachotamine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1599952#vallesiachotamine-iupac-name-and-cas-number>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)